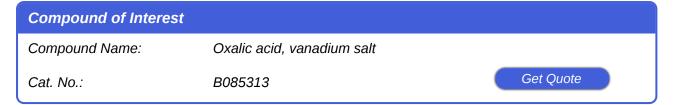
## physical and chemical properties of vanadyl oxalate

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### Vanadyl Oxalate: A Comprehensive Technical Guide

Vanadyl oxalate (VOC<sub>2</sub>O<sub>4</sub>) is a coordination compound that has garnered significant interest among researchers and scientists, particularly in the fields of materials science, catalysis, and drug development. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications, with a focus on its relevance to drug development professionals.

### **Physical Properties**

Vanadyl oxalate is typically a blue crystalline powder.[1][2] Its properties, particularly its molecular weight and stability, are highly dependent on its hydration state.[3] The compound is soluble in water and other polar solvents, as well as dilute acids.[1][3][4]

Table 1: Physical Properties of Vanadyl Oxalate and Its Hydrates



Property	Anhydrous Vanadyl Oxalate	Vanadyl Oxalate Pentahydrate	Other Hydrated Forms
Chemical Formula	VOC2O4	VOC2O4·5H2O	VOC <sub>2</sub> O <sub>4</sub> ·H <sub>2</sub> O (Monohydrate), VOC <sub>2</sub> O <sub>4</sub> ·2H <sub>2</sub> O (Dihydrate), etc.[2]
Molecular Weight	154.96 g/mol [2][3]	245.02 g/mol [1][3]	Varies with hydration state.
Appearance	Blue crystalline powder[2]	Blue crystalline powder[1][3]	Blue crystalline powder.
Solubility	Soluble in water and polar solvents.[3]	Slightly soluble in water.[3]	Soluble in water and alcohol.[4]
Stability	Decomposes above 100°C.[3]	Stable under ambient conditions.[3]	Dehydrates at 100°C.
Decomposition Temp.	Decomposes to VO <sub>2</sub> above 350°C.[1]	Dehydrates below 150°C.[3]	Varies with hydration state.

# **Chemical Properties Molecular Structure and Coordination Chemistry**

Vanadyl oxalate features vanadium in the +4 oxidation state (VO<sup>2+</sup>), coordinated to an oxo group and oxalate ligands (C<sub>2</sub>O<sub>4</sub><sup>2-</sup>).[2][3] Crystallographic studies have shown that it can form binuclear complexes where two vanadium centers are bridged by an oxalate ligand.[3][5] The vanadium atom typically exhibits a distorted octahedral geometry.[2][6] In the anionic complex  $[VO(C_2O_4)_2(H_2O)]^{2-}$ , the vanadium atom is coordinated to four oxygen atoms from two oxalate dianions, one oxygen from a water molecule, and a terminal vanadyl oxygen atom.[5]

#### **Spectroscopic Properties**

Infrared (IR) and Raman spectroscopy are crucial for identifying the bonding environment in vanadyl oxalate. Key vibrational bands are summarized below.

Table 2: Characteristic Infrared (IR) Absorption Peaks for Vanadyl Oxalate



Functional Group	Wavenumber (cm⁻¹)	Description
V=O Stretch	965–980[3]	Strong band characteristic of the vanadyl ion.
C-O Stretch (asym)	1,640-1,660[3]	Asymmetric stretching of the oxalate ligands.
C-O Stretch (sym)	1,370–1,400[3]	Symmetric stretching of the oxalate ligands.
V-O-C Bending	780–800[3]	Bending mode from the bridging oxalate.
O-H Stretch	3,400–3,500[3]	Broad peak present in hydrated forms.

Note: The V=O stretch can vary with the hydration state; for instance, the monohydrate shows a peak at 985 cm<sup>-1</sup> and the dihydrate at 1,010 cm<sup>-1</sup>.[2]

### **Thermal Decomposition**

Thermogravimetric analysis (TGA) reveals that vanadyl oxalate decomposes in multiple steps. [3] The process typically involves initial dehydration, followed by the decomposition of the oxalate ligands, and finally, the formation of vanadium dioxide (VO<sub>2</sub>) as the residue.[1][3]

- Step 1: Dehydration: For hydrated forms, water molecules are lost at temperatures below 150°C.[3]
- Step 2: Oxalate Decomposition: The oxalate ligands decompose between 200°C and 350°C.
   [3]
- Step 3: Final Product Formation: Vanadium dioxide (VO<sub>2</sub>) is the final product of the decomposition.[1][3]

Thermal Decomposition Pathway

#### **Reactivity and Catalytic Activity**



Vanadyl oxalate is stable under ambient conditions but is sensitive to heat.[3] It can participate in redox reactions, acting as either an oxidizing or reducing agent depending on the conditions. [3] This reactivity makes it a valuable catalyst in various organic reactions, such as the selective oxidation of  $\alpha$ -hydroxy esters to  $\alpha$ -ketoesters with molecular oxygen, where it has shown high conversion rates.[2][7] It is also used as a precursor for synthesizing vanadium oxides (like  $V_2O_5$ ) and other vanadium-containing compounds used in catalysis and energy storage.

# **Experimental Protocols**Synthesis of Vanadyl Oxalate

Vanadyl oxalate can be prepared through several methods, most commonly by reacting vanadium pentoxide ( $V_2O_5$ ) with oxalic acid ( $H_2C_2O_4$ ).

This method involves the direct reaction of solid precursors at elevated temperatures.[3][8]

- Mixing: Thoroughly mix vanadium pentoxide (V<sub>2</sub>O<sub>5</sub>) powder with oxalic acid in a suitable molar ratio (e.g., 1 mole V<sub>2</sub>O<sub>5</sub> to 3 moles oxalic acid).[4]
- Reaction: Heat the mixture in a reactor at a temperature between 100°C and 200°C for 30 to 60 minutes.[8] A specific example involves reacting 500 g of V<sub>2</sub>O<sub>5</sub> with 1150 g of oxalic acid at 120°C for 30 minutes.[3] This yields a wet solid of vanadyl oxalate.
- Drying: Dry the resulting wet solid under vacuum at 80-90°C to remove any residual moisture and obtain the final solid vanadyl oxalate product.[2][8]

#### Solid-State Synthesis Workflow

This method provides better control over the reaction and the hydration state of the product.[4]

- Preparation: Charge a reaction flask with vanadium pentoxide, oxalic acid dihydrate, and glacial acetic acid. A typical molar ratio is 1 mole of V<sub>2</sub>O<sub>5</sub> to 3 moles of oxalic acid dihydrate.
   [4]
- Reaction: Heat the mixture to a temperature between 100°C and 120°C and maintain for 1 to 2 hours with stirring.[4] The reaction time can be adjusted to produce different hydrates (e.g., longer times favor the monohydrate).[4]



- Isolation: Cool the mixture to room temperature and filter to separate the solid product from the acetic acid solvent.
- Drying: Dry the collected solid under vacuum at approximately 80°C for several hours to yield the vanadyl oxalate hydrate.[4]

#### **Characterization Techniques**

- Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition profile, identifying dehydration and decomposition temperatures.[3]
- X-ray Diffraction (XRD): Employed to analyze the crystal structure and confirm the phase of the synthesized compound.[3]
- Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups (V=O, oxalate) and confirm the structure of the complex.[3]
- Electron Paramagnetic Resonance (EPR) and X-ray Photoelectron Spectroscopy (XPS): These techniques can be used to study the electronic structure and oxidation state of vanadium in the compound, especially when supported on other materials.[7]

#### **Determination of Oxalate Content by Complexometry**

A reliable method for quantifying the oxalate content in a vanadyl oxalate sample involves EDTA titration.[9]

- Precipitation: The oxalate in the sample is precipitated as calcium oxalate by adding a CaCO<sub>3</sub> solution.
- Separation: After aging, the calcium oxalate precipitate is filtered and washed.
- Matrix Removal: The vanadium matrix is removed by dissolving the precipitate in nitric acid and then adding Na<sub>2</sub>CO<sub>3</sub> solution under strongly alkaline conditions to precipitate vanadium, which is then removed by filtration.[9]
- Titration: The remaining calcium (from the calcium oxalate) in the filtrate is then titrated with a standardized EDTA solution.[9]



 Calculation: The amount of oxalate in the original sample is calculated based on the quantity of calcium determined by the EDTA titration.[9]

### **Applications in Drug Development**

Vanadium compounds, including vanadyl oxalate, have attracted attention in medicinal chemistry for their potential therapeutic effects, particularly their insulin-mimetic properties.[2] [10][11]

- Insulin Mimetic Action: Research has shown that vanadyl compounds can mimic the action of insulin, potentially by influencing the insulin signaling pathway.[2][10] This makes them candidates for the development of new treatments for metabolic disorders like diabetes mellitus.[11]
- Enzyme Inhibition: A key mechanism of action is believed to be the inhibition of
  phosphatases, such as protein tyrosine phosphatases (PTPs), which are involved in the
  negative regulation of the insulin signaling cascade.[11] By inhibiting these enzymes,
  vanadyl compounds can enhance insulin signaling.
- Glucose Uptake: Studies have demonstrated that certain vanadyl-oxalate complexes can significantly increase the uptake of glucose analogs (like 2-NBDG) in liver cancer cell lines (HepG2), indicating a promising potential for further antidiabetic studies.[5][10]

Vanadyl Oxalate's Potential Mechanism

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